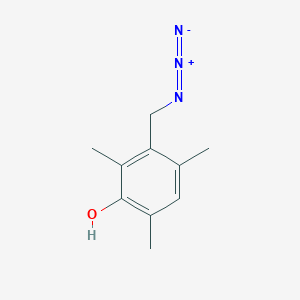

3-(Azidomethyl)-2,4,6-trimethylphenol

Description

3-(Azidomethyl)-2,4,6-trimethylphenol is a phenolic derivative characterized by a 2,4,6-trimethylphenol backbone with an azidomethyl (-CH₂N₃) substituent at the 3-position. This structural motif combines the steric and electronic effects of methyl groups with the reactive azide functionality, which is known for its photochemical and thermal instability, often leading to nitrene intermediates or cycloaddition reactions. Potential applications of this compound may include photoresponsive materials, bioorthogonal chemistry, or as a precursor for triazole-based polymers via click chemistry.

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(azidomethyl)-2,4,6-trimethylphenol |

InChI |

InChI=1S/C10H13N3O/c1-6-4-7(2)10(14)8(3)9(6)5-12-13-11/h4,14H,5H2,1-3H3 |

InChI Key |

TWBOKTOZKCEMJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1CN=[N+]=[N-])C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-2,4,6-trimethylphenol typically involves the introduction of an azido group to a pre-existing phenol derivative. One common method is the bromination of 2,4,6-trimethylphenol followed by nucleophilic substitution with sodium azide. The reaction conditions often include:

Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

Azidation: Reacting the brominated intermediate with sodium azide (NaN₃) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 3-(Azidomethyl)-2,4,6-trimethylphenol are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-2,4,6-trimethylphenol can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Substitution: Sodium azide (NaN₃), polar solvents (DMF, DMSO), elevated temperatures.

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature to moderate heat.

Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst, room temperature.

Major Products

Substitution: Various substituted phenols depending on the nucleophile used.

Reduction: 3-(Aminomethyl)-2,4,6-trimethylphenol.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

3-(Azidomethyl)-2,4,6-trimethylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.

Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

Medicine: Potential use in drug development, particularly in the design of targeted therapies.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-2,4,6-trimethylphenol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In biological systems, the azido group can be used to label proteins or nucleic acids, allowing for their detection and analysis.

Comparison with Similar Compounds

CO₂ Solubility in Deep Eutectic Solvents (DES)

DES formed with phenolic compounds and L-menthol exhibit varying CO₂ solubility depending on substituent effects. For example, DES containing 2,4,6-trimethylphenol (M246) show lower CO₂ activity coefficients compared to thymol (MTH) or 2,6-xylenol (M26X) .

Table 1: CO₂ Activity Coefficients in L-Menthol-Based DES (293.15 K)

| DES Component | CO₂ Activity Coefficient (Order) |

|---|---|

| Thymol (MTH) | Highest |

| 2,6-Xylenol (M26X) | ↓ |

| 2,4,6-Trimethylphenol (M246) | ↓↓ |

| 2,3,6-Trimethylphenol (M236) | Lowest |

Inferred trend for azidomethyl derivative: Likely lower than M246 due to enhanced polarity.

Surface Adsorption Behavior

Adsorption studies of 2,4,6-trimethylphenol at aqueous solution/air interfaces reveal that methyl groups enhance hydrophobicity, reducing surface tension. In contrast, 2,4,6-trichlorophenol exhibits stronger adsorption due to chlorine’s electronegativity .

Table 2: Surface Properties of Phenolic Compounds

| Compound | Key Adsorption Feature |

|---|---|

| 2,4,6-Trimethylphenol | High hydrophobicity, low surface tension |

| 2,4,6-Trichlorophenol | Strong dipole interactions, high surface excess |

| 3-(Azidomethyl)-2,4,6-trimethylphenol (Inferred) | Enhanced polarity, intermediate surface tension |

Reactivity and Degradation Pathways

2,4,6-Trimethylphenol undergoes photooxidation via triplet-state electron transfer, a process inhibited by Cu(I)/Cu(II) redox cycling . The azidomethyl substituent in 3-(Azidomethyl)-2,4,6-trimethylphenol introduces a photolabile azide group, which may lead to divergent degradation pathways, such as nitrene formation or C–H insertion reactions under UV irradiation. This contrasts with the methyl or chloro derivatives, which primarily degrade via hydroxylation or dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.